1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13418221
InChI: InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
SMILES: CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13418221

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride -

Specification

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Standard InChI Key MRDHBENPTZYUCI-UHFFFAOYSA-N
SMILES CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is C₁₂H₁₆Cl₂N₂·HCl, yielding a molecular weight of 312.6 g/mol (calculated based on analogous compounds ). The compound’s structure consists of a piperazine ring substituted with a methyl group at the 3-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1). Key physicochemical properties inferred from similar piperazine derivatives include:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the hydrochloride salt form.

  • Melting Point: Estimated range of 180–200°C, consistent with thermally stable piperazine hydrochlorides .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Table 1: Comparative Properties of Dichlorobenzyl Piperazine Derivatives

Property1-(2,4-Dichloro-benzyl)-3-methyl-piperazine HCl1-(2,3-Dichlorophenyl)piperazine HCl 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine HCl
Molecular FormulaC₁₂H₁₆Cl₃N₂C₁₀H₁₁Cl₂N₂·HClC₁₂H₁₇Cl₃N₂
Molecular Weight (g/mol)312.6277.6295.6
Chlorine Substitution2,4-positions on benzyl2,3-positions on phenyl2,5-positions on benzyl
Piperazine Substitution3-methylUnsubstituted2-methyl

Structural Analogues and Positional Isomerism

Positional isomerism significantly influences the pharmacological activity of dichlorobenzyl piperazines. For example:

  • 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): Acts as a dopamine D₂/D₃ receptor partial agonist and is a metabolite of aripiprazole .

  • 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): Exhibits serotonin-releasing activity via the serotonin transporter .

  • 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine: Investigated for neurological disorder applications.

The 2,4-dichloro substitution pattern in the target compound may confer unique receptor-binding profiles compared to these isomers, though empirical data remain absent.

Synthesis and Optimization Strategies

Hypothetical Synthesis Pathways

While no explicit synthesis protocols for 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride are documented, methods for analogous compounds suggest feasible routes:

  • Cyclization Reaction:

    • Reactants: 2,4-Dichlorobenzyl chloride and 3-methylpiperazine.

    • Conditions: Heating under reflux in a polar solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

    • Challenges: Steric hindrance from the 3-methyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.

  • Salt Formation:

    • Post-synthesis treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity .

Table 2: Comparative Synthesis Yields of Piperazine Hydrochlorides

CompoundYield (%)Purity (HPLC)Key Reaction ParameterSource
1-(2,3-Dichlorophenyl)piperazine HCl 64.099.58%160°C for 12 hoursPatent CN102807536B
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine HClN/A>99.5%Propyl carbinol crystallizationVulcanChem

Purification and Characterization

  • Crystallization: Use of methanol/water mixtures (10:1 v/v) to purify the crude product, as demonstrated for 1-(2,3-dichlorophenyl)piperazine hydrochloride .

  • Analytical Methods:

    • HPLC: Purity assessment (>99.5% achievable with optimized conditions ).

    • NMR Spectroscopy: Confirmation of benzyl and methyl group positioning (¹H and ¹³C NMR).

    • Mass Spectrometry: Validation of molecular weight via ESI-MS .

Pharmacological Profile and Hypothetical Mechanisms

Receptor Interaction Hypotheses

Based on structural parallels to known piperazine derivatives:

  • Dopamine Receptors: The 2,4-dichloro substitution may favor D₂/D₃ receptor partial agonism, similar to 2,3-DCPP .

  • Serotonin Receptors: Potential 5-HT₁A/2C receptor affinity, though likely weaker than 3,4-DCPP due to differing substitution patterns .

  • Adrenergic Receptors: Low β₁-adrenergic receptor blockade potential, as seen in 3,4-DCPP .

Therapeutic Implications

  • Neurological Disorders: Analogs like aripiprazole (derived from 2,3-DCPP) are used in schizophrenia and bipolar disorder . The 2,4-dichloro variant could exhibit similar antipsychotic properties.

  • Antidepressant Activity: Serotonin receptor modulation might support mood disorder applications, though this requires validation.

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes addressing steric challenges from the 3-methyl group.

  • In Vitro Profiling: Screen for affinity at dopamine, serotonin, and adrenergic receptors.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of psychiatric disorders.

  • Regulatory Compliance: Proactively evaluate compound scheduling risks as structural analogs face increasing scrutiny .

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